2-PCCA
Description
2-PCCA ((1R,2R)-2-(pyridin-2-yl)cyclopropane carboxylic acid ((2S,3S)-2-amino-3-methylpentyl)-(4′-propylbiphenyl-4-yl)amide) is a potent, selective, and brain-penetrant agonist of the orphan GPR88 receptor, a striatum-enriched GPCR implicated in neuropsychiatric and neurodegenerative disorders such as schizophrenia, addiction, and Parkinson’s disease . It inhibits GPR88-mediated cAMP production via Gαi coupling, with reported EC50 values ranging from 50–126 nM in cell-based assays . Its high lipophilicity (clogP = 6.19) enables blood-brain barrier (BBB) penetration, though this property also increases its susceptibility to P-glycoprotein efflux, limiting in vivo efficacy . Structural features include a bicyclic core, a substituted biphenyl group, and an aminopentyl side chain, all critical for receptor engagement .
Properties
CAS No. |
1287205-42-8 |
|---|---|
Molecular Formula |
C30H37N3O |
Molecular Weight |
455.65 |
IUPAC Name |
(1R,2R)-N-[(2S,3S)-2-Amino-3-methylpentyl]-N-(4'-propyl[1,1'-biphenyl]-4-yl)-2-(2-pyridinyl)-cyclopropanecarboxamide |
InChI |
InChI=1S/C30H37N3O/c1-4-8-22-10-12-23(13-11-22)24-14-16-25(17-15-24)33(20-28(31)21(3)5-2)30(34)27-19-26(27)29-9-6-7-18-32-29/h6-7,9-18,21,26-28H,4-5,8,19-20,31H2,1-3H3/t21-,26+,27+,28+/m0/s1 |
InChI Key |
OBGKRTYDTRUMGO-RFNYNIMXSA-N |
SMILES |
O=C([C@H]1[C@H](C2=NC=CC=C2)C1)N(C[C@@H](N)[C@@H](C)CC)C3=CC=C(C4=CC=C(CCC)C=C4)C=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2PCCA; 2 PCCA; 2-PCCA |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
1. Modulation of GPR88 Activity
2-PCCA has been identified as a potent modulator of GPR88, which is implicated in several neurological functions. Research indicates that this compound can effectively modulate GPR88-mediated cAMP production through a Gαi-coupled pathway. Structure-activity relationship (SAR) studies have shown that modifications to the aniline moiety can enhance the compound's potency and reduce lipophilicity, which is crucial for its effectiveness in vivo .
2. Behavioral Studies
In behavioral pharmacology, this compound has been studied for its effects on locomotor activity in animal models. A study demonstrated that this compound decreased locomotor activity in rats and attenuated methamphetamine-induced hyperactivity without producing methamphetamine-like discriminative stimulus effects . These findings suggest potential therapeutic applications in conditions characterized by hyperactivity or addiction.
3. Radioligand Development
Recent advancements have involved the development of novel radioligands based on this compound for studying ligand-receptor interactions. For instance, a selective GPR88 agonist, RTI-13951-33, was synthesized and shown to have high specific binding affinity and low non-specific binding, making it suitable for imaging studies . This radioligand could facilitate further exploration of GPR88's role in neuropsychiatric disorders.
Structural Insights and Mechanisms
1. Allosteric Modulation
Research has revealed that this compound acts as an allosteric modulator of GPR88. It binds to a specific pocket formed by transmembrane segments of the receptor, which influences its activation mechanism. This structural understanding is critical for designing new compounds targeting GPR88 for therapeutic purposes .
2. Computational Studies
Computational modeling has been employed to predict the pharmacokinetic properties of this compound and its analogs. These studies indicate that while this compound exhibits high lipophilicity (clogP = 6.19), which may limit its effectiveness due to poor solubility, modifications can lead to improved profiles suitable for CNS applications .
Case Study 1: In Vivo Effects on Locomotion
A study conducted on rats showed that administration of varying doses of this compound resulted in significant decreases in locomotor activity, suggesting its potential use in managing hyperactivity disorders .
Case Study 2: Radioligand Development
The synthesis of RTI-13951-33 demonstrated that modifications to the original structure of this compound could yield compounds with enhanced binding properties for imaging studies related to GPR88 .
Comparison with Similar Compounds
Table 1: Key Pharmacological Parameters of 2-PCCA and Analogues
| Compound | EC50 (nM) | clogP | Binding Affinity (Ki, nM) | Ki/EC50 | Key Modifications |
|---|---|---|---|---|---|
| This compound (1) | 74–126 | 6.19 | 277 ± 39 | 3.7 | Parent compound |
| RTI-13951-33 (2) | 45 | 4.63 | 224 ± 36 | 5.0 | Optimized C-position alkyl chain |
| 5j | 126 | 5.82 | N/A | N/A | 4′-Trifluoromethoxy biphenyl group |
| 5o | 100 | 3.34 | N/A | N/A | Methoxymethyl B-position substitution |
| 4h | 63 | 4.20 | N/A | N/A | Oxygenated C-position side chain |
| 2-AMPP (3) | 304 | N/A | 219 ± 54 | 0.7 | Reversed amide scaffold |
| (S,S)-2-PCCA | 1738 | 6.19 | 487 ± 46 | 0.3 | Stereoisomer with inverted chirality |
Structure-Activity Relationship (SAR) Insights
Modifications at the Aniline Moiety (B-Position)
Side Chain Optimization (C-Position)
- Oxygen insertion (4h) : Lowers polarity (clogP = 4.20) and improves potency (EC50 = 63 nM), indicating a balance between hydrophobicity and hydrogen-bonding capacity .
- Branched alkyl chains (e.g., RTI-13951-33) : Enhances binding affinity (Ki = 224 nM) and functional activity (EC50 = 45 nM), surpassing this compound .
Scaffold Diversification
- 2-AMPP derivatives : Exhibit moderate potency (EC50 = 195–304 nM) but distinct binding kinetics (Ki/EC50 = 0.7–3.1), suggesting a different mode of receptor interaction . Computational docking confirms shared allosteric site occupancy with this compound .
Binding Mechanisms and Allosteric Modulation
This compound binds to an allosteric pocket formed by transmembrane helices TM5, TM6, and the α5 helix of Gi1, stabilizing the active-state GPR88-Gi1 complex . Key interactions include:
- Hydrophobic contacts with residues L209<sup>5.55</sup>, V216<sup>5.62</sup>, and L287<sup>6.38</sup> .
- Hydrogen bonding with S282<sup>6.33</sup> .
Mutagenesis studies show that substitutions at these sites (e.g., V216F, G283V) drastically reduce this compound’s activity (pEC50 drop >1 log unit), underscoring their functional importance .
In contrast, RTI-13951-33 and 2-AMPP derivatives occupy the same allosteric site but exhibit divergent SAR trends, reflecting subtle differences in side chain-receptor interactions .
Pharmacokinetic and Pharmacodynamic Considerations
- Brain Penetration : While this compound’s high clogP (6.19) facilitates BBB transit, it also increases P-glycoprotein-mediated efflux. Analogues like 5o (clogP = 3.34) and RTI-13951-33 (clogP = 4.63) achieve better CNS exposure .
- Stereoselectivity : The (S,S)-2-PCCA isomer shows >20-fold lower potency (EC50 = 1738 nM) than the (1R,2R)-form, highlighting the critical role of stereochemistry .
Preparation Methods
Cyclopropanation Strategies
The cyclopropane ring is introduced via [2+1] cycloaddition or ring-closing metathesis. A patented method involves γ-butyrolactone (GBL) derivatization:
-
Chlorination : GBL reacts with HCl under pressure to form 4-chlorobutyric acid.
-
Esterification : The acid is converted to sec-butyl ester using sec-butanol, yielding 4-chlorobutyric acid sec-butyl ester.
-
Cyclization : Treatment with sodium methoxide induces ring closure to form cyclopropanecarboxylic acid sec-butyl ester.
Table 1: Cyclopropanation Reaction Conditions
Amine Group Introduction
The amine functionality is installed via reductive amination or ammonolysis:
-
Ammonolysis : Cyclopropanecarboxylate esters react with ammonia in the presence of sodium ethylene glycoxide at 100°C, yielding cyclopropanecarboxamide.
-
Reduction : The amide is reduced using LiAlH₄ to form cyclopropylamine.
Critical Parameters :
Reaction Optimization
Catalytic Systems
Palladium catalysts enable Suzuki-Miyaura cross-coupling for biphenyl intermediates. For example, 15a is synthesized using Pd(dppf)Cl₂ (7 mol%), achieving 52% yield after microwave irradiation.
Table 2: Cross-Coupling Optimization
| Substrate | Catalyst | Temp (°C) | Time | Yield (%) |
|---|---|---|---|---|
| 14 + boronic acid | Pd(dppf)Cl₂ | 160 | 6 min | 52 |
Solvent and Temperature Effects
-
Solvent polarity : Dimethoxyethane/water mixtures improve coupling efficiency.
-
Temperature : Microwave irradiation at 160°C reduces reaction time from hours to minutes.
Stereochemical Control
The (1R,2R) configuration is achieved via:
-
Chiral Pool Synthesis : Starting from L-amino acids (e.g., N-Boc-2-amino-3-methyl-1-pentanol).
-
Asymmetric Catalysis : Rhodium-catalyzed cyclopropanation with diazo compounds.
Optical Purity :
-
Chiral HPLC confirms >99% enantiomeric excess (ee) when using enantiopure starting materials.
Purification Techniques
Flash Chromatography :
-
Silica gel with EtOAc/hexanes (0–20% gradient) isolates intermediates.
Distillation : -
Azeotropic removal of ethylene glycol with p-cymene achieves >95% purity.
Analytical Characterization
-
NMR Spectroscopy :
-
Cyclopropane protons appear as doublets at δ 0.8–1.2 ppm.
-
-
Mass Spectrometry :
Industrial-Scale Production
Reactor Setup :
-
Pressure reactors (50–90 psi) with mechanical agitation.
Cost Efficiency : -
Sec-butyl esters reduce hydrolysis byproducts compared to methyl esters.
Table 3: Scalability Data
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Batch size | 100 g | 50 kg |
| Yield | 93% | 90% |
| Cycle time | 3 h | 8 h |
Q & A
Q. What assays are used to evaluate this compound’s agonistic activity on GPR88?
- Methodological Answer : cAMP inhibition assays are standard for GPR88 agonism. Cells transfected with GPR88 are treated with this compound (0.1–10 µM), followed by forskolin stimulation. Luminescent cAMP detection kits quantify activity, with pEC50 values calculated using nonlinear regression (e.g., this compound: 6.9 ± 0.11 nM) . Controls include untransfected cells and reference agonists to confirm receptor specificity.
Q. How do researchers validate this compound’s selectivity for GPR88 over other GPCRs?
- Methodological Answer : Selectivity is tested via parallel cAMP assays in cell lines expressing off-target GPCRs (e.g., dopamine D2 receptor). This compound’s lack of activity (<10% modulation at 10 µM) in these systems confirms specificity. Radioligand binding assays further exclude interactions with unrelated receptors .
Advanced Research Questions
Q. How can structural insights from cryo-EM guide this compound’s optimization?
- Methodological Answer : Cryo-EM structures of this compound-bound GPR88 reveal critical interactions (e.g., hydrogen bonding with Tyr2.64, hydrophobic packing with Phe6.55). Mutagenesis studies validate these residues, while molecular dynamics simulations predict modifications to enhance binding affinity (e.g., fluorination at R2) . SAR studies on analogues (e.g., 4b: pEC50 6.4) inform scaffold redesign .
Q. What strategies resolve contradictions in reported EC50 values for this compound?
- Methodological Answer : Discrepancies (e.g., 6.9 nM vs. 398 nM) arise from assay conditions (e.g., forskolin concentration, cell passage number). Standardization includes using identical cell batches, normalizing data to internal controls (e.g., 2-AMPP as a reference), and reporting mean ± SEM across ≥3 independent experiments .
Q. How to design dose-response experiments for this compound’s cAMP modulation?
- Methodological Answer : Use a logarithmic concentration range (e.g., 0.1–1000 nM) with 8–12 data points. Include vehicle controls and reference agonists. Nonlinear regression (GraphPad Prism) fits data to a sigmoidal model, calculating EC50, Hill slope, and maximal efficacy (Emax). Replicate experiments across multiple days to account for variability .
Q. What in vivo considerations are critical for testing this compound in animal models?
- Methodological Answer : Prioritize brain-penetrant formulations (logP >2) confirmed via LC-MS/MS in cerebrospinal fluid. Dosing regimens (e.g., 10 mg/kg IP) should align with pharmacokinetic profiles (T1/2, Cmax). Behavioral assays (e.g., alcohol intake reduction in rodents) require blinded administration and vehicle controls .
Q. How to conduct SAR studies on this compound derivatives?
- Methodological Answer : Systematically modify R1/R2/R3 groups (e.g., halogenation, alkyl chains) and test analogues in cAMP assays. Prioritize substituents that enhance lipophilicity (clogP) without compromising solubility. Computational docking (AutoDock Vina) predicts binding poses, guiding synthetic priorities .
Data Reproducibility and Integrity
Q. How to ensure reproducibility in this compound experiments?
- Methodological Answer : Document cell line authentication (STR profiling), passage numbers, and assay buffers (e.g., Hanks’ balanced salt solution). Share raw data and analysis scripts via repositories like Zenodo. Independent replication in a separate lab validates key findings .
Q. What statistical methods are appropriate for analyzing this compound’s effects?
- Methodological Answer : Use two-way ANOVA for dose-response comparisons (e.g., this compound vs. 2-AMPP) with Tukey’s post hoc test. Report effect sizes (Cohen’s d) and confidence intervals. For non-normal distributions, apply nonparametric tests (Mann-Whitney U) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
